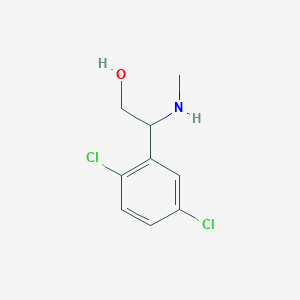

2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol

Description

2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is a substituted ethanolamine derivative featuring a 2,5-dichlorophenyl group and a methylamino substituent on the ethanolic backbone. The methylamino group likely enhances hydrogen bonding capacity and influences receptor binding compared to non-aminated analogs. This compound may serve as a precursor or intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurotransmitter systems or halogenated aromatic scaffolds .

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H11Cl2NO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3 |

InChI Key |

KHEUTRNRVDMTRI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CO)C1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and methylamine.

Formation of Intermediate: The 2,5-dichlorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(2,5-dichlorophenyl)acetaldehyde.

Reduction: Formation of 2-(2,5-dichlorophenyl)ethanol.

Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Overview

2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound belonging to the class of phenylethanolamines. Its unique structure, featuring two chlorine atoms on the phenyl ring and a methylamino group, contributes to its diverse applications in various scientific fields. This article provides a comprehensive examination of its applications in chemistry, biology, medicine, and industry.

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to form derivatives with different functional groups.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | 2-(2,5-dichlorophenyl)acetaldehyde |

| Reduction | 2-(2,5-dichlorophenyl)ethanol |

| Substitution | Various derivatives |

Biology

- Enzyme Interaction Studies : Research indicates that this compound may interact with specific enzymes and receptors in biological systems. These interactions can influence cellular processes such as signaling pathways and metabolism.

- Biological Activity : The compound has been studied for its potential effects on biological systems, including its role as an enzyme inhibitor or as a probe for biochemical pathways.

Medicine

- Therapeutic Properties : Investigations into the therapeutic potential of this compound have revealed possible applications in drug development. Its structural features suggest it may target specific biological mechanisms, making it a candidate for further pharmacological studies.

- Case Studies : Several studies have explored the pharmacological effects of derivatives of this compound in preclinical models, demonstrating potential anti-inflammatory and anticancer activities .

Industry

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its ability to serve as a building block for more complex compounds makes it valuable in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

2-(2,5-Dichlorophenyl)ethan-1-ol

- Structure: Lacks the methylamino group at the C2 position.

- Molecular Formula : C₈H₈Cl₂O .

- Molecular Weight : 191.05 g/mol .

- Physicochemical Properties :

- Role: Primarily used as a building block in organic synthesis. Its simpler structure makes it less pharmacologically active compared to the methylamino derivative.

(S)-2-Amino-2-(4-Chloro-2,5-difluorophenyl)ethan-1-ol

- Structure: Features an amino group instead of methylamino and additional fluorine substituents (4-Cl, 2,5-F).

- Molecular Formula: C₈H₈ClF₂NO .

- Molecular Weight : 207.61 g/mol .

- Key Differences :

- Fluorine atoms increase electronegativity and metabolic stability.

- The stereochemistry (S-configuration) may confer selectivity in biological interactions.

- Applications : Likely used as a chiral intermediate in drug development, particularly for CNS-targeting molecules .

U50,488 (Kappa Opioid Receptor Agonist)

- Structure : Contains a 3,4-dichlorophenyl group but with a complex acetamide-pyrrolidinylcyclohexyl chain.

- Molecular Formula : C₂₀H₂₇Cl₂N₃O .

- Pharmacological Activity : Potent κ-opioid receptor agonist, used in pain management research .

- Comparison: The dichlorophenyl moiety is critical for receptor binding in both U50,488 and the target compound. The methylamino group in the target compound may mimic opioid ligand motifs but lacks the structural complexity required for high-affinity opioid receptor interaction.

Key Research Findings

- Structural Influence on Bioactivity: The dichlorophenyl group enhances lipophilicity and membrane permeability, while the methylamino group may facilitate interactions with amine-binding receptors (e.g., adrenergic or dopaminergic systems) .

- Synthetic Utility : Compounds like 2-(2,5-dichlorophenyl)ethan-1-ol serve as precursors for synthesizing more complex derivatives, including the target compound, via reductive amination or substitution reactions .

Biological Activity

2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol, also known as a derivative of phenyl ethanolamine, has garnered attention due to its potential biological activities. This compound features a dichlorophenyl group and an amino alcohol structure, which may influence its interactions within biological systems. Understanding its biological activity is crucial for assessing its therapeutic potential and safety.

- Molecular Formula : C₈H₉Cl₂N₁O₁

- Molecular Weight : Approximately 206.07 g/mol

- Structure : The compound contains two chlorine atoms on the phenyl ring, which can significantly affect its reactivity and biological interactions.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Initial studies suggest that similar compounds may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against strains like Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : Compounds with similar structures have been tested for cytotoxic effects on cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cells, indicating potential as anticancer agents .

- Neuroprotective Effects : Some studies suggest that compounds related to this class may inhibit cholinesterase enzymes, which are relevant in neurodegenerative diseases like Alzheimer's. This activity could lead to increased levels of acetylcholine in the brain .

Structure-Activity Relationship (SAR)

The presence of specific functional groups plays a critical role in determining the biological activity of these compounds. The following table summarizes key structural features and their associated activities:

| Compound Name | Molecular Formula | Activity Type | IC50 (µM) |

|---|---|---|---|

| (R)-2-Amino-2-(3-chlorophenyl)ethanol | C₈H₉ClN₁O₁ | Anticancer | 1.61 ± 1.92 |

| (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride | C₈H₉Cl₂N₁O₂·HCl | Antimicrobial | 0.96 |

| 2-Amino-2-(4-chlorophenyl)ethanol | C₈H₉ClN₁O₁ | Neuroprotective | 0.74 |

Case Studies

A few notable case studies highlight the biological activity of related compounds:

- Anticancer Properties : A study evaluated the cytotoxic effects of various amino alcohol derivatives on human glioblastoma cells. The presence of electron-withdrawing groups on the phenyl ring was found to enhance cytotoxicity significantly, with some derivatives showing IC50 values below 10 µM .

- Neuroprotective Mechanisms : Research into multitarget-directed ligands for Alzheimer's disease revealed that certain derivatives could inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), suggesting a potential role in managing cholinergic dysfunction associated with neurodegeneration .

- Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of various dichlorophenyl derivatives against clinical isolates of bacteria. The results indicated that some compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.